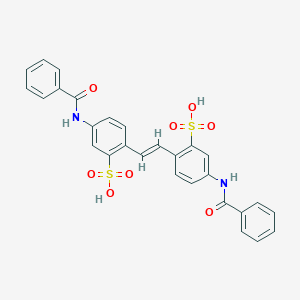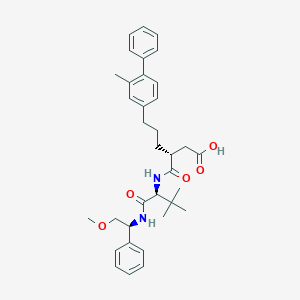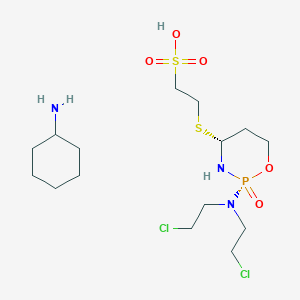
3,6-bis(3,5-dimetil-1H-pirazol-1-il)-1,2-dihidro-1,2,4,5-tetrazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, also known as 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, is a useful research compound. Its molecular formula is C12H16N8 and its molecular weight is 272.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dispositivos electrónicos
Los derivados de tetrazina, incluyendo “3,6-bis(3,5-dimetil-1H-pirazol-1-il)-1,2-dihidro-1,2,4,5-tetrazina”, han sido ampliamente investigados por su posible uso en dispositivos electrónicos . Sus propiedades químicas únicas los hacen adecuados para diversas aplicaciones en este campo .
Elementos luminiscentes
Estos compuestos también se han estudiado por su uso en elementos luminiscentes . Su capacidad para emitir luz cuando se excitan los hace ideales para esta aplicación .
Elementos de conversión fotoeléctrica
Los derivados de tetrazina también se están explorando por su posible uso en elementos de conversión fotoeléctrica . Estos elementos convierten la luz en electricidad, y las propiedades únicas de estos compuestos podrían mejorar su eficiencia .
Sensores de imagen
El uso de “this compound” en sensores de imagen es otra área de investigación . La naturaleza sensible a la luz de estos compuestos podría mejorar potencialmente el rendimiento de estos sensores .
Sondas fluorogénicas
Los derivados de tetrazina se han discutido por su aplicación en sondas fluorogénicas . Estas sondas se utilizan en varios campos, incluida la biología y la química, para detectar sustancias específicas
Safety and Hazards
The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .
Propiedades
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBAVOCGMVJPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the crystal structure determination of 1,1′-bis (3,5-dimethyl-pyrazole) methenehydrazine (BDM)?
A1: Determining the single crystal structure of BDM provided crucial evidence for understanding the formation mechanism of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) []. The research confirmed that BDM acts as an intermediate in the synthesis of BDT. This discovery helps to elucidate the reaction pathway and provides valuable insights for optimizing BDT synthesis.
Q2: How does 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine behave as a ligand in coordination chemistry?
A2: This compound, often denoted as H2L, exhibits interesting coordination behavior. It can undergo oxidative dehydrogenation to form the aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (L), which acts as a bridging ligand in dinuclear ruthenium complexes [, ]. The resulting complexes, such as [(acac)2RuIII(L1)RuIII(acac)2] and [(bpy)2RuII(L)RuII(bpy)2]4+, exhibit rich redox chemistry and intriguing electronic properties, including mixed-valence states.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)



![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)



![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)

